molecular formula C9H12BrNO B1531668 3-Bromo-6-ethoxy-2-methylaniline CAS No. 1866137-63-4

3-Bromo-6-ethoxy-2-methylaniline

Cat. No.: B1531668
CAS No.: 1866137-63-4
M. Wt: 230.1 g/mol
InChI Key: DCYSUHHSLURZGH-UHFFFAOYSA-N
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Description

3-Bromo-6

Biological Activity

3-Bromo-6-ethoxy-2-methylaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C11H14BrNO\text{C}_11\text{H}_{14}\text{Br}\text{N}\text{O}

This compound features a bromine atom, an ethoxy group, and a methyl group attached to an aniline structure, which plays a crucial role in its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and p38 mitogen-activated protein kinase (p38 MAPK). This inhibition leads to a reduction in pro-inflammatory cytokines, suggesting potential anti-inflammatory properties.
  • Cell Signaling Modulation : The compound may influence various cell signaling pathways, particularly those related to apoptosis and inflammation. By modulating these pathways, it can affect cellular responses and promote cell survival or death depending on the context.
  • Interaction with Biomolecules : The binding affinity of this compound with biomolecules such as proteins and nucleic acids enhances its potential therapeutic effects. This interaction can alter the function of these biomolecules, leading to significant biological outcomes.

Case Studies and Experimental Results

Several studies have evaluated the biological activity of this compound:

  • Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduced inflammation markers in cultured cells treated with inflammatory stimuli. The IC50 values for COX inhibition were found to be comparable to established anti-inflammatory drugs.
  • Cytotoxicity Assessment : Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxicity, with lower toxicity observed in normal cells compared to cancerous cells. This selectivity is crucial for its potential use as an anticancer agent.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
COX InhibitionSignificant reduction in inflammatory cytokines
Cytotoxicity in Cancer CellsSelective toxicity observed
Cell Signaling ModulationAltered apoptosis pathways

Properties

IUPAC Name

3-bromo-6-ethoxy-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-12-8-5-4-7(10)6(2)9(8)11/h4-5H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYSUHHSLURZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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